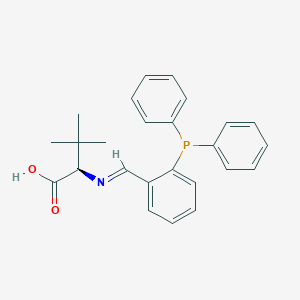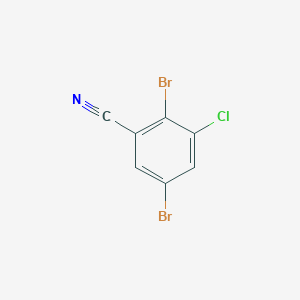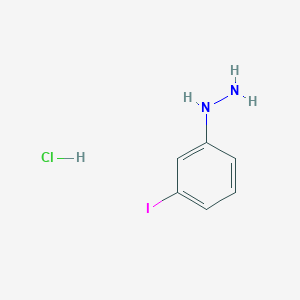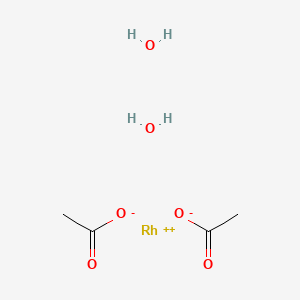
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a diphenylphosphanyl group, a benzylidene moiety, and a dimethylbutanoic acid backbone, making it a valuable molecule in synthetic chemistry and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid typically involves a multi-step process. One common method includes the condensation of 2-(diphenylphosphanyl)benzaldehyde with an appropriate amine, followed by the addition of 3,3-dimethylbutanoic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction could produce reduced amine or phosphanyl compounds.
科学研究应用
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of (R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic processes. The benzylidene moiety may interact with biological receptors or enzymes, modulating their activity. The overall effect is determined by the compound’s ability to bind and alter the function of these targets, leading to various biochemical and physiological outcomes.
属性
分子式 |
C25H26NO2P |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
(2R)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C25H26NO2P/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-18,23H,1-3H3,(H,27,28)/t23-/m0/s1 |
InChI 键 |
KBBVVRIYDFHDPN-QHCPKHFHSA-N |
手性 SMILES |
CC(C)(C)[C@H](C(=O)O)N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)C(C(=O)O)N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)

![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)



![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)


![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)


